N-(2-methyl-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(2-methyl-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O6 and its molecular weight is 408.37. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive and Coronary Vessel Dilators
Compounds similar to the one mentioned, specifically those containing the dihydropyridine moiety, have been studied for their potential as antihypertensive agents and coronary vessel dilators. For example, 1,4-dihydropyridines with carboxy functions and substitutions at the 4-position have shown significant activity in these areas. The synthesis of these compounds involves the condensation of an enamine with an ylidene acid ester, highlighting the versatility of dihydropyridine derivatives in medicinal chemistry (Abernathy, 1978).
Antidepressant and Nootropic Agents
Another study focused on the synthesis and pharmacological evaluation of Schiff’s bases and azetidinones derived from isonocotinyl hydrazone, demonstrating potential antidepressant and nootropic activities. The incorporation of nitrophenyl and other substituents into these frameworks has been associated with enhanced activity in preclinical models, suggesting the relevance of nitro-substituted phenyl groups in the development of CNS-active agents (Thomas et al., 2016).
Metabolism Studies
Research involving the metabolizing enzyme activities of compounds such as nicardipine hydrochloride in dogs used deuterium-labeled compounds to investigate the biological isotope effect. This study provides insights into the metabolic pathways and saturation phenomena of drugs in the liver, which could be relevant for understanding the metabolism of similarly structured compounds (Higuchi & Shiobara, 1980).
Synthesis and Structural Analysis
The synthesis of various dihydropyridine derivatives, including those with nitrophenyl substitutions, has been extensively studied. For instance, reactions involving cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate have led to a range of nitrile and non-nitrile pyridine products. These studies not only explore the synthetic pathways but also the molecular structures and potential applications of these compounds in medicinal chemistry and material science (O'callaghan et al., 1999).
Antidiabetic Activity
Research into novel dihydropyrimidine derivatives with substitutions including nitrophenyl groups has shown promising in vitro antidiabetic activity. These studies contribute to the understanding of how structural modifications can influence biological activity and offer a foundation for the development of new therapeutic agents (Lalpara et al., 2021).
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6/c1-13-10-16(24(29)30)7-8-18(13)21-19(25)17-6-3-9-22(20(17)26)12-14-4-2-5-15(11-14)23(27)28/h2-11H,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOHBGIUBYWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.